
2-Butanone, 3-bromo-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-bromo-4-(phenylmethoxy)- is an organic compound with the molecular formula C11H13BrO2 It is a derivative of butanone, where the hydrogen atoms at the 3rd and 4th positions are substituted with a bromine atom and a phenylmethoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-4-(phenylmethoxy)- typically involves the bromination of 2-butanone followed by the introduction of the phenylmethoxy group. One common method is as follows:
Bromination of 2-Butanone: 2-Butanone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-butanone.
Introduction of Phenylmethoxy Group: The 3-bromo-2-butanone is then reacted with phenylmethanol in the presence of a base such as sodium hydride to form 2-Butanone, 3-bromo-4-(phenylmethoxy)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3-bromo-4-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
2-Butanone, 3-bromo-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-bromo-4-(phenylmethoxy)- depends on its specific application. In biochemical studies, it may act by binding to active sites of enzymes, thereby inhibiting their activity. The phenylmethoxy group can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-butanone: Lacks the phenylmethoxy group, making it less complex and potentially less specific in its interactions.
4-Phenyl-2-butanone: Lacks the bromine atom, which may affect its reactivity and chemical properties.
2-Butanone, 3-chloro-4-(phenylmethoxy)-: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Uniqueness
2-Butanone, 3-bromo-4-(phenylmethoxy)- is unique due to the presence of both the bromine atom and the phenylmethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and specificity in various chemical and biological contexts.
Propriétés
Numéro CAS |
144329-43-1 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
3-bromo-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)11(12)8-14-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Clé InChI |
DTHWHRXWVGXLFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(COCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



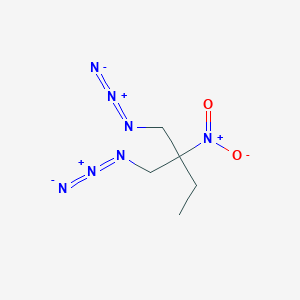
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
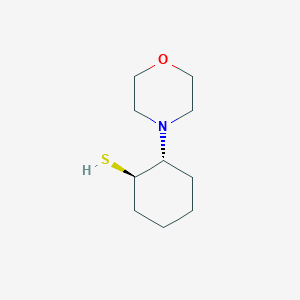
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
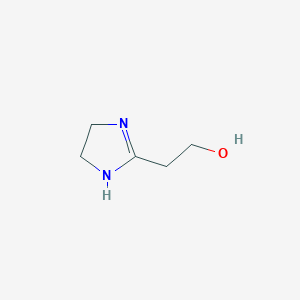
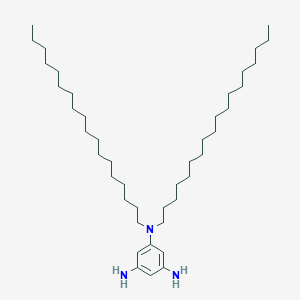
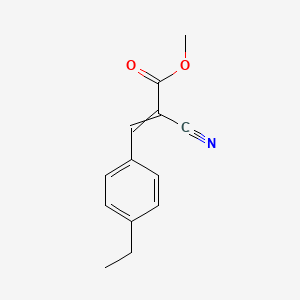
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
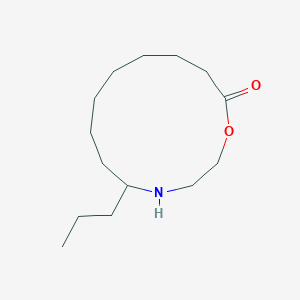
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
